molecular formula C12H6Cl2O2 B1251528 6-Hydroxy-3,4-dichlorodibenzofuran

6-Hydroxy-3,4-dichlorodibenzofuran

Cat. No. B1251528
M. Wt: 253.08 g/mol
InChI Key: DJNLKKVISQXLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-3,4-dichlorodibenzofuran is a member of dibenzofurans.

Scientific Research Applications

Mechanism of Action in Antagonizing Dioxins

  • Antagonistic Properties : 6-Hydroxy-3,4-dichlorodibenzofuran and similar compounds have been investigated for their ability to antagonize dioxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin. These studies explore their interactions with cellular receptors and their impact on enzyme activities in cells and liver tissues (Piskorska-Pliszczynska et al., 1991).

Metabolism Studies

  • Metabolic Pathways in Rats : Research has examined how dibenzofurans like 6-Hydroxy-3,4-dichlorodibenzofuran are metabolized in organisms, including the identification of sulfur-containing and hydroxylated metabolites in rats (Kuroki et al., 1989).

Synthesis and Analytical Studies

  • Synthesis and Mass Spectral Properties : Studies have focused on the synthesis and mass spectral analysis of various polychlorinated dibenzofuran (PCDF) metabolites, aiding in understanding their chemical behavior and interactions (Kuroki et al., 1987).

Effects on Enzyme Induction

  • Impact on Hepatic Enzymes : Research has shown that certain polychlorinated dibenzofurans can induce specific hepatic enzymes in rats, providing insights into their biological effects and potential toxicity (Yoshihara et al., 1981).

Interaction with Human Transthyretin

  • Binding with Thyroid Hormone Transport Protein : Studies have shown that hydroxylated metabolites of compounds like 6-Hydroxy-3,4-dichlorodibenzofuran can interact with human transthyretin, a plasma thyroid hormone transport protein. This research is crucial for understanding the implications on human health (Lans et al., 1993).

Biodegradation Potential

  • Biodegradation by Microorganisms : Some studies have explored the potential of microorganisms like Pseudomonas aeruginosa to biodegrade dioxins, which includes compounds similar to 6-Hydroxy-3,4-dichlorodibenzofuran. This research is significant for environmental remediation efforts (Ishiguro et al., 2000).

properties

Product Name

6-Hydroxy-3,4-dichlorodibenzofuran

Molecular Formula

C12H6Cl2O2

Molecular Weight

253.08 g/mol

IUPAC Name

6,7-dichlorodibenzofuran-4-ol

InChI

InChI=1S/C12H6Cl2O2/c13-8-5-4-7-6-2-1-3-9(15)11(6)16-12(7)10(8)14/h1-5,15H

InChI Key

DJNLKKVISQXLCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)OC3=C2C=CC(=C3Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-3,4-dichlorodibenzofuran
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6-Hydroxy-3,4-dichlorodibenzofuran
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6-Hydroxy-3,4-dichlorodibenzofuran
Reactant of Route 4
6-Hydroxy-3,4-dichlorodibenzofuran
Reactant of Route 5
6-Hydroxy-3,4-dichlorodibenzofuran
Reactant of Route 6
6-Hydroxy-3,4-dichlorodibenzofuran

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